molecular formula C13H9N3O2 B2664018 2-(1H-1,2,3-Benzotriazole-1-carbonyl)phenol CAS No. 347370-91-6

2-(1H-1,2,3-Benzotriazole-1-carbonyl)phenol

Cat. No.: B2664018
CAS No.: 347370-91-6
M. Wt: 239.234
InChI Key: MYHCFYDWOKNXIO-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-Benzotriazole-1-carbonyl)phenol (CAS 888487-61-4) is a chemical reagent with the molecular formula C14H11N3O2 and a molecular weight of 253.26 g/mol . This compound is structurally derived from 1H-Benzotriazole, a well-known heterocyclic compound characterized by a benzene ring fused to a 1,2,3-triazole ring . The benzotriazole moiety is widely recognized for its significant role in corrosion science and pharmaceutical research, making its derivatives highly valuable for specialized laboratory investigations . The primary research applications of this compound are anticipated to stem from the properties of the benzotriazole functional group. Benzotriazole itself is extensively employed as a highly effective corrosion inhibitor for copper and its alloys, forming a stable, passive complex on the metal surface that protects it from corrosive attack . The mechanism involves the formation of a protective, insoluble layer that acts as a barrier between the metal and the corrosive environment . Researchers may explore the efficacy of this specific phenol ester derivative in protecting yellow metals and other alloys like steel and nickel under various conditions . Furthermore, benzotriazole derivatives demonstrate significant potential in medicinal chemistry, exhibiting a range of pharmacological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties . This makes them valuable scaffolds in the synthesis and development of new therapeutic agents and mechanism-based inactivators for target proteins . This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. All information presented is for informational purposes only and is based on the chemical properties of its constituent moieties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzotriazol-1-yl-(2-hydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-12-8-4-1-5-9(12)13(18)16-11-7-3-2-6-10(11)14-15-16/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHCFYDWOKNXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N2C3=CC=CC=C3N=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-Benzotriazole-1-carbonyl)phenol typically involves the reaction of 1H-1,2,3-benzotriazole with 2-hydroxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbonyl linkage. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective synthesis of the compound in large quantities. The use of automated systems and advanced purification techniques further enhances the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-Benzotriazole-1-carbonyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
The compound has shown promising antimicrobial properties. Research indicates that derivatives of benzotriazole, including 2-(1H-1,2,3-Benzotriazole-1-carbonyl)phenol, possess significant antibacterial and antifungal activities. For instance, studies have demonstrated that certain benzotriazole derivatives exhibit effectiveness against both Gram-positive and Gram-negative bacteria as well as various fungal strains . Specifically, compounds derived from benzotriazole have been synthesized and tested for their ability to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as new antimicrobial agents.

Antiparasitic Activity
In addition to its antibacterial properties, research has also highlighted the antiparasitic potential of benzotriazole derivatives. For example, compounds with the benzotriazole structure have been evaluated for their activity against protozoan parasites such as Trypanosoma cruzi. Studies found that specific derivatives displayed dose-dependent inhibitory effects on epimastigote forms of the parasite . This suggests that this compound could serve as a scaffold for developing new antiparasitic drugs.

Drug Design and Development
Benzotriazoles are increasingly recognized as valuable scaffolds in drug design due to their ability to modulate biological activity. The compound can act as a precursor for synthesizing various bioactive molecules, making it a candidate for further exploration in medicinal chemistry .

Environmental Applications

Corrosion Inhibition
Benzotriazole compounds are widely used as corrosion inhibitors in various environments. They effectively protect metals from corrosion by forming a protective layer on the metal surface when exposed to moisture and other corrosive agents. The effectiveness of this compound in this application can be attributed to its ability to adsorb onto metal surfaces and provide a barrier against corrosive elements .

UV Stabilizers
Another significant application of benzotriazole derivatives is their use as UV absorbers and light stabilizers in polymers and coatings. This property is crucial in extending the lifespan of materials exposed to sunlight by preventing photodegradation . The incorporation of this compound into formulations can enhance the durability and performance of various consumer products.

Material Science Applications

Polymer Additives
In material science, this compound is utilized as an additive in polymers to improve thermal stability and UV resistance. Its incorporation into polymer matrices can enhance the mechanical properties and longevity of materials used in outdoor applications .

Nanotechnology
Recent advancements in nanotechnology have seen the use of benzotriazoles in synthesizing nanomaterials with specific properties. The ability of these compounds to stabilize nanoparticles makes them essential in developing new materials with tailored functionalities for applications ranging from electronics to biomedicine .

Case Study 1: Antimicrobial Efficacy

A study conducted by Jamkhandi et al. synthesized various benzotriazole derivatives and tested their antibacterial activity against standard bacterial strains. The results indicated that specific compounds exhibited significant zones of inhibition compared to standard antibiotics, highlighting their potential as effective antimicrobial agents .

Case Study 2: Corrosion Inhibition

Research evaluating the corrosion inhibition efficiency of benzotriazoles on steel surfaces showed a marked reduction in corrosion rates when treated with this compound. This study underscored the compound's applicability in protecting metals in harsh environments .

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-Benzotriazole-1-carbonyl)phenol involves its interaction with specific molecular targets. The benzotriazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The phenol group can also participate in redox reactions, contributing to the compound’s biological activity. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Functional Comparisons

Key structural variations among benzotriazole-phenol derivatives influence their physicochemical and biological behaviors:

Compound Structural Features Molecular Weight (g/mol) Key Properties/Applications
2-(1H-1,2,3-Benzotriazole-1-carbonyl)phenol (Target) Phenol linked to benzotriazole via carbonyl group ~253.3 (estimated)* Hypothesized antioxidant/metal-binding activity; potential intermediate in organic synthesis
2-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-6-methylphenol Methyl-substituted phenol with benzotriazole-ethyl group 253.3 Stabilizer or intermediate; enhanced lipophilicity due to methyl group
2-(Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol Bulky tert-butyl-like substituents on phenol ring 447.6 UV stabilizer in polymers; high steric hindrance improves photostability
POH, PMorph, PTMorph Triazole-phenol derivatives with hydroxypropyl/morpholino substituents ~250–300 (estimated) Antioxidant, Cu-binding, and anti-Alzheimer’s activity; modulates Aβ aggregation and neurotoxicity
4b, 4c, 4d (Btc-amino acid derivatives) Benzotriazole-carbonyl-amino-acetamide hybrids with chlorophenyl/diphenylmethyl groups 450–550 Synthetic intermediates; moderate yields (38–83%); characterized by NMR and MS

*Estimated based on analogous compounds.

Physicochemical Properties

  • Solubility: Methyl or morpholino groups (e.g., in PMorph or 2-[1-(Benzotriazol-1-yl)ethyl]-6-methylphenol ) improve solubility in organic solvents compared to unsubstituted analogs.
  • Melting Points: Btc-amino acid derivatives (4b, 4c, 4d) exhibit melting points ranging from 82°C to 166.5°C, influenced by crystallinity and substituent bulk .

Biological Activity

2-(1H-1,2,3-Benzotriazole-1-carbonyl)phenol is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and industry.

Chemical Structure and Properties

The compound features a benzotriazole moiety attached to a phenolic structure, which contributes to its stability and reactivity. The presence of the carbonyl group enhances its ability to interact with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and π-π interactions with proteins and enzymes. This interaction can inhibit enzyme activity and modulate biochemical pathways. The phenolic group also allows for participation in redox reactions, further contributing to its biological effects.

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that this compound can inhibit various bacterial strains, including Escherichia coli and Bacillus subtilis. The compound's effectiveness is enhanced by hydrophobic groups that facilitate interaction with microbial membranes .

Anticancer Properties

The compound has been investigated for its potential anticancer activities. A study on benzotriazole-based scaffolds demonstrated that certain derivatives exhibited potent inhibitory effects on cancer cell lines. The mechanism is believed to involve interference with cellular processes such as tubulin polymerization and the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Enzyme Inhibition

This compound has shown promising results as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. The compound's IC50 values were found to be comparable or superior to standard inhibitors like acarbose, indicating its potential for managing diabetes through the modulation of glucose absorption .

Study on Antimicrobial Activity

In a comparative study assessing the antibacterial effects of various benzotriazole derivatives, this compound was identified as a potent agent against drug-resistant strains. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

Study on Anticancer Activity

A recent investigation into the anticancer properties of benzotriazole derivatives found that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating effective inhibition of cell proliferation. The study suggested that the compound's mechanism involves inducing oxidative stress within cancer cells .

Data Table: Biological Activities Overview

Activity IC50 Value Target Reference
AntimicrobialVaries (µM range)E. coli, B. subtilis
Anticancer20 nM (MCF-7 cells)Cancer cell proliferation
Enzyme Inhibition10.30 ± 0.20 µMα-glucosidase

Q & A

Q. What are the optimal synthetic routes for 2-(1H-1,2,3-benzotriazole-1-carbonyl)phenol, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis of benzotriazole-phenol conjugates typically involves multi-step reactions, such as coupling benzotriazole derivatives with phenolic precursors. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method for constructing triazole linkages, offering regioselectivity and high yields under mild conditions . Alternative routes include nucleophilic acyl substitution, where the benzotriazole moiety reacts with activated carbonyl intermediates (e.g., acid chlorides). For example, trisubstituted phenols have been synthesized via [1+2+3] backbone assembly using benzotriazole derivatives and acetyl chlorides . Key parameters to optimize include solvent polarity (DMF or THF), temperature (60–100°C), and catalyst loading (e.g., 5–10 mol% CuI for CuAAC). Purification via column chromatography or recrystallization is critical for isolating high-purity products.

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be effectively utilized to characterize the structure of this compound?

  • Methodological Answer :
  • 1H NMR : The phenolic -OH proton typically appears as a singlet near δ 9–10 ppm, while benzotriazole protons resonate between δ 7.5–8.5 ppm. Coupling patterns in the aromatic region help confirm substitution positions .
  • IR Spectroscopy : Key peaks include N-H stretches (3100–3300 cm⁻¹ for benzotriazole), C=O stretches (1680–1720 cm⁻¹ for the carbonyl group), and aromatic C=C vibrations (1500–1600 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or FABMS can confirm the molecular ion peak (e.g., m/z 447.6 for a benzotriazole-phenol derivative) and fragmentation patterns .
    Cross-validation with X-ray crystallography (e.g., single-crystal XRD) provides definitive structural confirmation, as demonstrated for related benzotriazole-ethanol derivatives .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for studying the electronic properties and stability of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is widely used to calculate HOMO-LUMO gaps, electrostatic potential maps, and intramolecular hydrogen bonding. For example, solvatochromic analysis combined with DFT can predict UV-Vis absorption maxima and solvent-dependent electronic transitions . Molecular docking studies further elucidate interactions with biological targets (e.g., enzymes or DNA), where the benzotriazole moiety acts as a hydrogen-bond acceptor .

Q. How does the benzotriazole-phenol scaffold influence the photophysical properties and coordination behavior in supramolecular systems?

  • Methodological Answer : The benzotriazole moiety enhances UV absorption and stabilizes coordination complexes via N-atom lone pairs. In metal-organic frameworks (MOFs), this scaffold can form [2×2] grids with Cu(II) or Fe(III) ions, as shown in studies using click chemistry-derived ligands . The phenolic -OH group further enables pH-responsive behavior, facilitating reversible protonation/deprotonation in aqueous systems. Spectroscopic titration (e.g., UV-Vis and fluorescence) and cyclic voltammetry are critical for analyzing redox activity and ligand-metal binding constants.

Q. How can researchers resolve contradictions in reported reaction outcomes for benzotriazole-phenol conjugates under varying catalytic conditions?

  • Methodological Answer : Discrepancies in reaction yields or byproduct formation often arise from differences in catalysts (e.g., Cu(I) vs. Ru-based catalysts for cycloadditions) or solvent systems. Systematic kinetic studies (e.g., time-resolved NMR or in-situ IR monitoring) can identify intermediate species and rate-limiting steps. For example, competing pathways in CuAAC reactions (1,4- vs. 1,5-regioisomers) require careful control of copper ligand environments . Comparative studies using isotopic labeling (e.g., ¹³C tracing) may clarify mechanistic ambiguities.

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